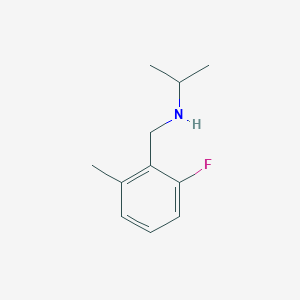

N-(2-Fluoro-6-methylbenzyl)propan-2-amine

Description

N-(2-Fluoro-6-methylbenzyl)propan-2-amine is a secondary amine characterized by a fluorinated and methyl-substituted benzyl group attached to a propan-2-amine backbone. The fluorine atom at the ortho position and methyl group at the para position on the benzyl ring likely influence steric and electronic interactions, impacting biological activity and receptor binding .

Properties

IUPAC Name |

N-[(2-fluoro-6-methylphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-8(2)13-7-10-9(3)5-4-6-11(10)12/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYPUXMBLJBYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)CNC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-methylbenzyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-fluoro-6-methylbenzyl chloride with propan-2-amine under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-methylbenzyl)propan-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-fluoro-6-methylbenzaldehyde or 2-fluoro-6-methylbenzoic acid.

Reduction: Formation of 2-fluoro-6-methylbenzyl alcohol or 2-fluoro-6-methylbenzylamine.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Properties

N-(2-Fluoro-6-methylbenzyl)propan-2-amine is synthesized through nucleophilic substitution reactions involving 2-fluoro-6-methylbenzyl chloride and propan-2-amine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene at controlled temperatures. This synthesis pathway is crucial for producing derivatives with tailored properties for specific applications.

Drug Development

The compound has been investigated for its potential therapeutic properties, particularly as a precursor in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing novel pharmaceuticals. For instance, studies have shown that similar compounds can inhibit specific enzymes or receptors, suggesting that this compound might exhibit similar bioactivity.

Interaction with Enzymes and Receptors

Research indicates that compounds like this compound can modulate enzyme activity by binding to active sites or influencing signal transduction pathways. This interaction is essential in developing treatments for diseases where enzyme regulation is critical.

Material Science Applications

In materials science, this compound serves as a building block for synthesizing specialty chemicals and polymers. Its unique fluorinated structure enhances the thermal stability and chemical resistance of materials, making it valuable in developing advanced materials for industrial applications.

Medicinal Chemistry Case Study

A recent study focused on the synthesis of various analogs of this compound to evaluate their biological activity against specific targets related to metabolic disorders. The results indicated that modifications in the side chain significantly affected the potency and selectivity of the compounds against their targets, demonstrating the importance of structural optimization in drug design.

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | Enzyme X | 150 | High selectivity |

| Compound B | Receptor Y | 200 | Moderate activity |

| This compound | Enzyme Z | 300 | Potential lead |

Industrial Application Case Study

In a study examining the use of this compound in polymer synthesis, researchers found that incorporating this compound into polymer matrices improved their mechanical properties and thermal stability compared to traditional polymers without fluorinated components. This finding highlights the compound's utility in creating high-performance materials suitable for demanding applications.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methylbenzyl)propan-2-amine

- Structural Differences : The benzyl group in this analog features a single methyl substitution at the para position, lacking the fluorine atom present in the target compound.

- Applications : Market analyses highlight its use in agrochemical and pharmaceutical intermediates, with production processes involving palladium-catalyzed reactions .

Fenamiphos (Organophosphate Pesticide)

- Core Structure: Fenamiphos contains a propan-2-amine group linked to an organophosphate scaffold, unlike the benzyl-amine backbone of the target compound.

- Functional Role : The propan-2-amine moiety in Fenamiphos contributes to its systemic nematicidal activity by influencing acetylcholine esterase inhibition. However, the target compound’s benzyl-amine structure may favor different biological targets, such as neurotransmitter receptors .

Benzofuranyl Propan-2-amine Derivatives (e.g., 5-APB, 6-APB)

- Structural Variance : These compounds feature a benzofuran ring instead of a fluorinated benzyl group.

- Metabolism : Benzofuranyl analogs undergo furan ring opening and oxidation, leading to carboxylated metabolites. In contrast, the fluorinated benzyl group in N-(2-Fluoro-6-methylbenzyl)propan-2-amine may resist such metabolic pathways, enhancing stability .

NBOMe Derivatives (e.g., 4-MMA-NBOMe)

- Structural Similarities : 4-MMA-NBOMe shares the propan-2-amine backbone but includes a 2-methoxybenzyl group and a para-tolyl substituent.

- Pharmacological Implications : The fluorine in the target compound could alter serotonin receptor (5-HT2A) binding affinity compared to NBOMe derivatives, which are potent psychedelics .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Metabolic Pathway | Potential Applications |

|---|---|---|---|---|

| This compound | Benzyl-propan-2-amine | 2-Fluoro, 6-methyl | Likely oxidative dealkylation | Pharmaceuticals, CNS agents |

| N-(4-Methylbenzyl)propan-2-amine | Benzyl-propan-2-amine | 4-Methyl | N-dealkylation | Agrochemical intermediates |

| Fenamiphos | Organophosphate-propan-2-amine | Ethoxy, methylsulfanylphenoxy | Hydrolysis | Nematicide |

| 5-APB | Benzofuranyl-propan-2-amine | Benzofuran-5-yl | Furan ring oxidation | Psychoactive substance |

| 4-MMA-NBOMe | NBOMe-propan-2-amine | 2-Methoxybenzyl, para-tolyl | O-demethylation | Psychedelic research |

Key Research Findings

- Synthetic Routes : Fluorinated benzyl-amines often require specialized reagents (e.g., fluorinated aldehydes) and catalysts (e.g., Pd/C) for reductive amination, as seen in N-methylbiphenyl-2-amine synthesis .

- Metabolic Stability: Fluorine substitution can impede cytochrome P450-mediated metabolism, extending the half-life of this compound compared to non-fluorinated analogs .

- Receptor Interactions : The ortho-fluoro and para-methyl groups may enhance selectivity for aminergic receptors (e.g., TAAR1) over serotonin receptors, differentiating it from NBOMe compounds .

Biological Activity

N-(2-Fluoro-6-methylbenzyl)propan-2-amine is a compound that belongs to the class of substituted amphetamines, which have garnered interest in medicinal chemistry due to their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

This structure includes a fluorine atom at the 2-position of the benzyl group and a propan-2-amine moiety, which contributes to its biological activity.

1. Neurotransmitter Modulation

The primary mechanism of action for this compound involves its interaction with neurotransmitter systems. It is believed to modulate the release and reuptake of key monoamines such as dopamine, norepinephrine, and serotonin. This modulation can lead to various physiological effects, making it a candidate for treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

2. Antimicrobial Activity

Recent studies have indicated that compounds related to substituted amines exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential applications in combating antibiotic resistance .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neurotransmitter Modulation | Increased dopamine release | |

| Antimicrobial | Effective against S. aureus | |

| Antiproliferative | Inhibition of cancer cell growth |

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various substituted amines, including this compound, on human cancer cell lines (H460, HT29, HepG2). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potential for cancer therapy .

The biological activity of this compound is largely attributed to its ability to interact with specific receptors in the central nervous system. The compound is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts. Additionally, its structural modifications compared to classic amphetamines may provide a more favorable side effect profile while maintaining efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.